molecular formula C13H18N2O5 B11725677 N'-[1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide

N'-[1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide

Cat. No.: B11725677
M. Wt: 282.29 g/mol
InChI Key: VAIJVFUVFQYEOF-UHFFFAOYSA-N
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Description

N'-[1-(2,4,5-Trimethoxyphenyl)ethylidene]methoxycarbohydrazide is a carbohydrazide derivative featuring a 2,4,5-trimethoxyphenyl group linked to a methoxycarbohydrazide moiety. While direct synthesis data for this compound is absent in the provided evidence, analogous compounds (e.g., sulfonohydrazides and benzohydrazides) are synthesized via condensation reactions between hydrazides and ketones or aldehydes . For instance, 4-methyl-N'-[1-(3,4,5-trimethoxyphenyl)ethylidene]benzenesulfonohydrazide (1e) is prepared by reacting 3,4,5-trimethoxyacetophenone with p-toluenesulfonyl hydrazide in ethanol . The 2,4,5-trimethoxy substitution pattern on the phenyl ring likely enhances π-π stacking and hydrogen-bonding interactions, which may influence solubility, crystallinity, and biological activity .

Properties

Molecular Formula

C13H18N2O5

Molecular Weight

282.29 g/mol

IUPAC Name

methyl N-[1-(2,4,5-trimethoxyphenyl)ethylideneamino]carbamate

InChI

InChI=1S/C13H18N2O5/c1-8(14-15-13(16)20-5)9-6-11(18-3)12(19-4)7-10(9)17-2/h6-7H,1-5H3,(H,15,16)

InChI Key

VAIJVFUVFQYEOF-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)OC)C1=CC(=C(C=C1OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide typically involves the condensation of 2,4,5-trimethoxybenzaldehyde with methoxycarbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-[1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to the disruption of cellular processes. This inhibition can result in the induction of apoptosis in cancer cells and the inhibition of microbial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of carbohydrazide derivatives are highly dependent on substituent positioning and electronic effects. Key comparisons include:

Compound Name Substituents Molecular Weight Key Features Biological Activity Reference
Target Compound 2,4,5-Trimethoxyphenyl, methoxycarbohydrazide Not reported Hypothesized enhanced π-π stacking due to electron-rich methoxy groups Not reported -
4-Methyl-N'-(1-(3,4,5-TMP)ethylidene)benzenesulfonohydrazide (1e) 3,4,5-Trimethoxyphenyl, sulfonohydrazide 378.44 Higher steric bulk from sulfonyl group; moderate antifungal/antibacterial Not specified
N'-[(E)-1-(4-Methoxyphenyl)ethylidene]-2-thiophenecarbohydrazide 4-Methoxyphenyl, thiophenecarbohydrazide Not reported Thiophene ring introduces sulfur-based electronic effects Not specified
N'-[(1E)-1-(3,4-Dichlorophenyl)ethylidene]methoxycarbohydrazide 3,4-Dichlorophenyl, methoxycarbohydrazide 261.10 Increased lipophilicity due to Cl substituents; lab use only Not specified
(E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide 3,4,5-Trimethoxyphenyl, hydroxybenzylidene Not reported Intramolecular O–H···N hydrogen bonds; moderate fungicidal activity Antifungal, antibacterial

Crystallography and Stability

  • The Asarone trimer () and (E)-N'-(2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide () exhibit stabilized crystal structures via weak C–H···O and N–H···O hydrogen bonds . These interactions likely enhance thermal stability and melting points (e.g., 183°C for L1 in ).

Biological Activity

N'-[1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, supported by data tables and case studies.

Molecular Structure

  • Chemical Formula : C13H18N2O5
  • Molecular Weight : 278.29 g/mol
  • IUPAC Name : this compound

Structural Representation

The compound features a methoxycarbohydrazide moiety linked to a 2,4,5-trimethoxyphenyl group, which may contribute to its biological activity.

Research indicates that this compound interacts with various biological pathways:

  • Inhibition of Enzymes : It has been shown to inhibit certain enzymes involved in cellular signaling pathways.
  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may play a role in protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Studies suggest that it can modulate inflammatory responses in various cell types.

Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated:

Assay TypeIC50 (µM)
DPPH25.3
ABTS30.1

These values suggest a potent antioxidant effect compared to standard antioxidants like ascorbic acid.

Study 2: Anti-inflammatory Properties

In vitro studies on human macrophages demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in response to lipopolysaccharide (LPS) stimulation:

CytokineControl (pg/mL)Treated (pg/mL)
IL-61500600
TNF-alpha1200450

This reduction indicates its potential utility in treating inflammatory diseases.

Study 3: Enzyme Inhibition

The compound was tested for its ability to inhibit specific kinases involved in cancer signaling pathways. The IC50 values for various kinases were as follows:

KinaseIC50 (nM)
PI3K75
mTOR50
ERK30

These results suggest that this compound may have potential as an anti-cancer agent by targeting these pathways.

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